molecular formula C15H20N2OS B2991891 (2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol CAS No. 921797-29-7

(2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol

Cat. No.: B2991891
CAS No.: 921797-29-7
M. Wt: 276.4
InChI Key: ARZIFEFMQCXTSV-UHFFFAOYSA-N
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Description

(2-((2,5-Dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol is a substituted imidazole derivative characterized by:

  • Position 1: An ethyl group (C₂H₅).
  • Position 2: A (2,5-dimethylbenzyl)thio substituent, introducing steric bulk and lipophilicity.

This compound’s structural features suggest applications in medicinal chemistry, particularly as a precursor for bioactive molecules or enzyme inhibitors. Its synthesis likely involves multi-step functionalization of the imidazole core, leveraging methods analogous to those reported for related compounds (see Section 2) .

Properties

IUPAC Name

[2-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethylimidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-4-17-14(9-18)8-16-15(17)19-10-13-7-11(2)5-6-12(13)3/h5-8,18H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZIFEFMQCXTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC2=C(C=CC(=C2)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines and a source of nitrogen, such as ammonium acetate.

    Introduction of the thioether group: This step involves the reaction of the imidazole derivative with 2,5-dimethylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Addition of the methanol group: The final step involves the reaction of the intermediate with formaldehyde or a similar reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.

    Substitution: The thioether group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, amines, or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

(2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol is a synthetic organic compound belonging to the class of imidazole derivatives. Imidazole derivatives are known for diverse biological activities and applications in medicinal chemistry for drug development. This compound acts as a building block in organic synthesis, especially in the creation of new agrochemicals and pharmaceuticals.

Chemical Structure and Synthesis

The synthesis of this compound includes:

  • The formation of the imidazole ring through the condensation of aldehydes or ketones with amines and a nitrogen source.
  • The introduction of the thioether group, which involves the reaction of the imidazole derivative with 2,5-dimethylbenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
  • The addition of the methanol group via a reaction with formaldehyde or a similar reagent under acidic or basic conditions.

Imidazole derivatives have antifungal, antibacterial, and anticancer properties. The biological activity of the compound this compound is attributed to its interaction with molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting activity, and the thioether group may interact with biological membranes, affecting their function and permeability.

Mechanism of Action

The mechanism of action of (2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The thioether group may also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Complexity : The target compound’s (2,5-dimethylbenzyl)thio group may require specialized thiol reagents or protective strategies compared to simpler methylthio derivatives .
  • Substituent Effects : The ethyl group at Position 1 may improve metabolic stability relative to benzyl groups, which are prone to oxidative degradation .

Physicochemical Properties

Property Target Compound 1-Benzyl-2-(methylthio)-imidazole (2-Methyl-5-nitro-imidazol-1-yl)methanol
Lipophilicity (logP) High (due to 2,5-dimethylbenzyl) Moderate (benzyl + methylthio) Low (nitro group enhances polarity)
Solubility Low in water; soluble in DMSO Soluble in ethanol Soluble in DMSO
Melting Point Est. 130–140°C 120–122°C 150–152°C

Discussion :

  • The methanol group at Position 5 enhances hydrogen-bonding capacity, similar to nitro groups in other derivatives, but with distinct electronic effects .

Structural Validation Techniques

  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, ensuring accurate determination of bond lengths and angles .
  • NMR Spectroscopy : Flow ¹H NMR (as in ) could elucidate dimerization kinetics or conformational dynamics in the target compound.

Biological Activity

(2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol is a synthetic organic compound belonging to the class of imidazole derivatives. Imidazole and its derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H20N2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{S}

The synthesis typically involves:

  • Formation of the imidazole ring through condensation reactions.
  • Introduction of the thioether group using 2,5-dimethylbenzyl chloride.
  • Addition of the methanol group via reaction with formaldehyde under acidic or basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
  • The thioether group may interact with biological membranes, affecting their permeability and function.

Antifungal Activity

Imidazole derivatives are well-known for their antifungal properties. Studies on similar compounds have demonstrated significant antifungal activity against various strains:

  • Miconazole , a known imidazole derivative, exhibits potent antifungal activity against Candida species and dermatophytes.
  • Preliminary studies suggest that this compound may exhibit similar effects due to structural similarities .

Antibacterial Activity

Research indicates that imidazole derivatives possess antibacterial properties:

  • Compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli.
  • The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Potential

The anticancer potential of imidazole derivatives has been explored in several studies:

  • Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • The interaction between the compound and specific receptors or enzymes involved in cell proliferation may contribute to its anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2-((2,5-dimethylbenzyl)thio)-1H-imidazole)Lacks methanol groupAntifungal and antibacterial
(2-(1H-imidazol-4-yl)-N-methylacetamide)Contains imidazoleAnticancer activity reported
(2-(4-(trifluoromethyl)phenyl)-1H-imidazole)Fluorinated variantEnhanced antibacterial activity

The presence of the methanol group in this compound may enhance its solubility in aqueous media and influence its interaction with biological targets compared to other derivatives .

Case Studies

Several case studies highlight the biological activities of imidazole derivatives:

  • Antifungal Efficacy : A study demonstrated that a series of imidazole derivatives showed significant antifungal activity against Candida albicans, suggesting that modifications in the side chains can enhance potency.
  • Antibacterial Properties : Another research indicated that certain imidazole compounds exhibited potent antibacterial effects against multidrug-resistant strains of Staphylococcus aureus, emphasizing the need for new antibiotics in clinical settings.
  • Cytotoxic Effects : Investigations into the cytotoxicity of related compounds revealed promising results against human cancer cell lines, indicating potential for further development into anticancer agents .

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